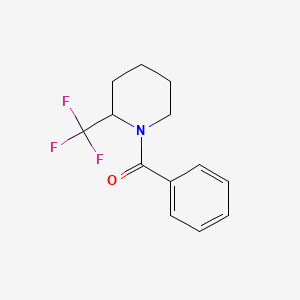
1-Benzoyl-2-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-2-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Benzoyl-2-(trifluoromethyl)piperidine can be achieved through several routesThe reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield. These methods leverage catalysts and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Benzoyl-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced piperidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines or alcohols.
Scientific Research Applications
1-Benzoyl-2-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, including analgesics and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity by binding to active sites or altering protein conformation, thereby influencing biochemical pathways .
Comparison with Similar Compounds
1-Benzoyl-2-(trifluoromethyl)piperidine can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure without the benzoyl and trifluoromethyl groups, used in the synthesis of various pharmaceuticals.
2-Benzyl benzimidazole: Another heterocyclic compound with distinct pharmacological properties, often used in the development of analgesics and anti-inflammatory drugs.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H14F3NO |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
phenyl-[2-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-8-4-5-9-17(11)12(18)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
HCSOOLGVNJSKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















